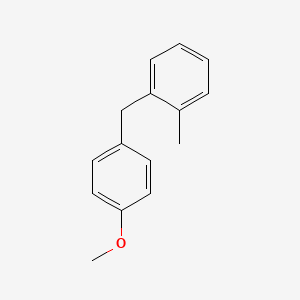

1-(4-Methoxybenzyl)-2-methylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16O |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1-methoxy-4-[(2-methylphenyl)methyl]benzene |

InChI |

InChI=1S/C15H16O/c1-12-5-3-4-6-14(12)11-13-7-9-15(16-2)10-8-13/h3-10H,11H2,1-2H3 |

InChI Key |

XTPLBCHGBVSSEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Methoxybenzyl 2 Methylbenzene and Analogues

Electrophilic Aromatic Alkylation Approaches

Electrophilic aromatic alkylation, particularly the Friedel-Crafts reaction, stands as a foundational method for the synthesis of diarylmethanes like 1-(4-methoxybenzyl)-2-methylbenzene. This class of reactions involves the generation of an electrophilic benzylic species that subsequently attacks an electron-rich aromatic ring.

Friedel-Crafts Alkylation Strategies

The Friedel-Crafts alkylation is a cornerstone of C-C bond formation in organic synthesis. uaic.ro In the context of synthesizing this compound, this would typically involve the reaction of toluene (B28343) (2-methylbenzene) with a suitable 4-methoxybenzyl electrophile. The electrophile can be generated from various precursors, such as 4-methoxybenzyl chloride, 4-methoxybenzyl alcohol, or other derivatives. ethz.chtandfonline.com The reaction is generally promoted by a Lewis acid catalyst. adichemistry.com

For instance, the reaction of toluene with benzyl (B1604629) bromide in the presence of a suitable catalyst can yield the corresponding benzylated arene. researchgate.net The methyl group on the toluene ring is an ortho-, para-directing group, leading to a mixture of isomers, including the desired this compound and 1-(4-methoxybenzyl)-4-methylbenzene. libretexts.org The reaction temperature can significantly influence the isomer distribution. libretexts.org

It is worth noting that while effective for activated arenes like toluene, traditional Friedel-Crafts alkylations can suffer from drawbacks such as the use of stoichiometric amounts of corrosive and polluting catalysts like aluminum chloride, and the potential for polyalkylation. ethz.chadichemistry.com

Catalyst Systems and Reaction Optimization in Alkylation Processes

To overcome the limitations of classical Friedel-Crafts reactions, significant research has focused on developing more efficient and environmentally benign catalyst systems. Solid acid catalysts, such as zeolites, clays, sulfated zirconia, and various mixed metal oxides, have emerged as promising alternatives. uaic.ro For example, potassium iron zirconium phosphate (B84403) (PIZP) has been reported as an efficient and heterogeneous solid acid catalyst for the Friedel-Crafts benzylation of arenes with benzyl bromide under solvent-free conditions. uaic.ro

Lanthanide salts, such as cerium(III) sulfate (B86663) (Ce₂(SO₄)₃), have also been employed as effective and inexpensive catalysts for the Friedel-Crafts alkylation of aromatic compounds with benzyl alcohols. tandfonline.comtandfonline.com These catalysts can often be recovered and reused, adding to the sustainability of the process. tandfonline.com The choice of catalyst and reaction conditions, including temperature and solvent, plays a crucial role in optimizing the yield and selectivity of the desired product. tandfonline.com For instance, in the Ce₂(SO₄)₃-catalyzed benzylation of benzene (B151609) with benzyl alcohol, the reaction temperature was found to be a critical factor for achieving high yields. tandfonline.com

Table 1: Comparison of Catalyst Systems for Friedel-Crafts Benzylation

| Catalyst System | Benzylating Agent | Arene | Conditions | Yield | Reference |

| AlCl₃ | Benzyl Chloride | Toluene | Room Temperature | Moderate | libretexts.org |

| PIZP | Benzyl Bromide | Anisole | Solvent-free, 5 wt% catalyst | High | uaic.ro |

| Ce₂(SO₄)₃ | Benzyl Alcohol | Benzene | 125°C, 10 mol% catalyst | 85% | tandfonline.com |

| [Ir(COD)Cl]₂-SnCl₄ | Benzyl Alcohols | Arenes | - | High | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering high efficiency, selectivity, and functional group tolerance. Several cross-coupling strategies are applicable to the synthesis of diarylmethanes.

Kumada Cross-Coupling in Benzyl-Aryl Bond Formation

The Kumada cross-coupling reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. jk-sci.comwikipedia.orgorganic-chemistry.org This method can be adapted for the synthesis of this compound by coupling a 4-methoxybenzyl Grignard reagent with 2-chlorotoluene (B165313) or, alternatively, by coupling a 2-methylphenyl Grignard reagent with 4-methoxybenzyl chloride. The catalytic cycle typically involves oxidative addition of the organic halide to the metal center, transmetalation with the Grignard reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.orgslideshare.net Nickel catalysts, often with phosphine (B1218219) ligands, are commonly used for this transformation. jk-sci.comnih.gov

Suzuki-Miyaura Cross-Coupling in Aryl-Benzyl Ether Synthesis

While the provided outline specifies aryl-benzyl ether synthesis, the Suzuki-Miyaura coupling is a versatile method primarily for C-C bond formation. It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. youtube.comlibretexts.org To synthesize this compound, one could envision coupling 4-methoxybenzylboronic acid with 2-bromotoluene (B146081) or 2-methylphenylboronic acid with 4-methoxybenzyl bromide. The palladium-catalyzed cross-coupling of potassium aryltrifluoroborates with benzylic halides has been demonstrated as an effective route to functionalized methylene-linked biaryl systems. nih.gov

For the synthesis of aryl-benzyl ethers, a related palladium-catalyzed process, the Buchwald-Hartwig amination, can be adapted for etherification. More directly, the Ullmann condensation and its modern variations provide a route to diaryl ethers by coupling a phenol (B47542) with an aryl halide, often using a copper catalyst. researchgate.net However, for the specific C-C bond in this compound, the standard Suzuki-Miyaura C-C coupling is the relevant application.

Palladium and Nickel-Catalyzed Reductive Cross-Coupling

Reductive cross-coupling has emerged as a powerful strategy for forming C-C bonds by coupling two different electrophiles in the presence of a stoichiometric reductant, such as manganese or zinc metal. oaepublish.comnih.gov This approach avoids the pre-formation of organometallic reagents. For the synthesis of this compound, this could involve the nickel- or palladium-catalyzed coupling of 4-methoxybenzyl halide and a 2-methylaryl halide. oaepublish.comacs.org Nickel-catalyzed reductive cross-coupling reactions have shown broad applicability in forming C(sp²)-C(sp³) bonds. oaepublish.comchinesechemsoc.org The mechanism can vary, but often involves the formation of radical intermediates or distinct organometallic species. oaepublish.com

A simple method for preparing functionalized diarylmethanes involves an in situ organozinc-mediated, palladium-catalyzed cross-coupling of a benzyl halide and an aryl halide in the presence of zinc metal. nih.gov This reaction can proceed at room temperature in water without the need for a surfactant. nih.gov

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Diaryl Methane Synthesis

| Reaction Name | Coupling Partners | Catalyst | Key Features | Reference(s) |

| Kumada Coupling | Grignard Reagent + Organic Halide | Nickel or Palladium | Utilizes readily available Grignard reagents. | jk-sci.comwikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organic Halide | Palladium | High functional group tolerance, stable organoboron reagents. | libretexts.orgnih.gov |

| Reductive Cross-Coupling | Two Organic Halides + Reductant | Nickel or Palladium | Avoids pre-formation of organometallic reagents. | oaepublish.comnih.govnih.gov |

Stereoselective Synthesis of Chiral Derivatives and Related Structures

The creation of the chiral center in diarylmethanes such as this compound can be effectively achieved through two primary strategies: the enantioselective reduction of a prochiral ketone precursor and the use of chiral auxiliaries to direct the formation of the desired stereocenter.

Enantioselective Reduction Pathways

A prominent and highly effective method for accessing chiral diarylmethanols, the direct precursors to chiral diarylmethanes, is the asymmetric reduction of the corresponding prochiral diaryl ketones. In the context of synthesizing chiral this compound, this involves the enantioselective reduction of 4-methoxy-2'-methylbenzophenone. This transformation can be achieved with high efficiency and enantioselectivity using various catalytic systems.

Transition Metal Catalysis: Ruthenium and rhodium-based catalysts, in particular, have demonstrated exceptional performance in the asymmetric hydrogenation of aromatic ketones. These catalysts typically feature chiral ligands that create a chiral environment around the metal center, influencing the facial selectivity of hydride attack on the carbonyl group. For instance, complexes of ruthenium with chiral phosphine ligands, such as BINAP, in combination with chiral diamines, have been shown to be highly effective for the asymmetric hydrogenation of ortho-substituted benzophenones, affording the corresponding chiral diarylmethanols with excellent enantiomeric excesses (ee). ethz.chnih.gov

The general reaction conditions for such hydrogenations often involve the use of hydrogen gas or a hydrogen source like isopropanol (B130326) in the presence of a base. The choice of solvent, temperature, and pressure can significantly impact both the reaction rate and the stereochemical outcome.

| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

| RuCl₂[(S)-xyl-binap][(S)-daipen] | 2-Methylbenzophenone | >99 | 95 (S) | ethz.ch |

| RuCl₂[(R)-tol-binap][(R)-daipen] | 2,6-Dimethylbenzophenone | 99 | 98 (R) | ethz.ch |

| [Rh(cod)Cl]₂ / (R,R)-t-Bu-Josiphos | Various Dehydromorpholines | >95 | up to 99 | nih.gov |

Organocatalysis: In addition to metal-based catalysts, organocatalysts have emerged as a powerful tool for the enantioselective reduction of ketones. Chiral oxazaborolidines, famously developed by Corey, are highly effective catalysts for the reduction of prochiral ketones with borane (B79455) reagents. scispace.com These catalysts create a chiral pocket that coordinates with both the borane and the ketone, facilitating a highly enantioselective hydride transfer. This method offers the advantage of being metal-free, which can be beneficial in the synthesis of pharmaceutical intermediates.

Chiral Auxiliary-Mediated Syntheses

An alternative and widely employed strategy for stereoselective synthesis involves the temporary attachment of a chiral auxiliary to the substrate. This auxiliary directs the course of a chemical reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Following the key bond-forming step, the auxiliary can be removed to yield the desired enantiomerically enriched product.

Evans Oxazolidinones: The Evans oxazolidinone auxiliaries are among the most reliable and versatile for controlling stereochemistry in alkylation reactions. harvard.eduwilliams.edu In a potential synthesis of a this compound analogue, an N-acylated oxazolidinone derived from an o-tolylacetic acid derivative could be used. Deprotonation of this imide with a strong base, such as lithium diisopropylamide (LDA), would generate a chiral enolate. Subsequent alkylation of this enolate with a 4-methoxybenzyl halide would proceed with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. Finally, cleavage of the auxiliary would furnish the chiral carboxylic acid, which can be further transformed into the target diarylmethane.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| (4R,5S)-4-Methyl-5-phenyloxazolidinone | Benzyl bromide | >99:1 | williams.edu |

| (S)-4-Benzyl-2-oxazolidinone | Propyl iodide | 98:2 | williams.edu |

Pseudoephedrine Amides: Amides derived from pseudoephedrine also serve as excellent chiral auxiliaries for asymmetric alkylations. Similar to the Evans auxiliaries, the chiral enolate generated from a pseudoephedrine amide of an o-tolylacetic acid derivative can react with a 4-methoxybenzyl electrophile in a highly diastereoselective manner. A key advantage of pseudoephedrine is that both enantiomers are readily available, allowing for the synthesis of either enantiomer of the target product.

Reaction Chemistry and Functional Transformations of 1 4 Methoxybenzyl 2 Methylbenzene

Elucidation of Electrophilic Substitution Patterns on the Aromatic Rings

The two aromatic rings in 1-(4-methoxybenzyl)-2-methylbenzene exhibit different susceptibilities to electrophilic attack due to the differing nature of their substituents. The methoxy (B1213986) group (-OCH₃) on one ring is a strong activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.orgyoutube.com The methyl group (-CH₃) on the other ring is a weaker activating and also an ortho, para-directing group, primarily through an inductive effect. libretexts.orgchemguide.co.uk

Consequently, electrophilic substitution reactions are expected to occur preferentially on the more activated methoxy-substituted ring. Within this ring, substitution will be directed to the positions ortho and para to the methoxy group. However, the para position is already occupied by the benzyl (B1604629) group. Therefore, electrophilic attack is most likely to occur at the two equivalent ortho positions (C2' and C6') relative to the methoxy group.

On the less activated methyl-substituted ring, the methyl group directs incoming electrophiles to the ortho and para positions. The para position (C5) is sterically unhindered. The two ortho positions (C1 and C3) are also potential sites for substitution, though they may experience some steric hindrance from the adjacent benzyl group.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) primarily onto the methoxy-substituted ring at the positions ortho to the methoxy group. libretexts.orgmasterorganicchemistry.com Milder conditions might be required compared to the nitration of benzene (B151609) due to the activating nature of the substituents. youtube.com

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the substitution of a halogen atom, again, preferentially on the activated methoxy-substituted ring at the ortho positions. libretexts.orgyoutube.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H). This reaction is also directed by the activating groups, with the primary products being the sulfonic acid derivatives of the methoxy-substituted ring. libretexts.orgdocbrown.info

Friedel-Crafts Acylation and Alkylation: These reactions, involving the introduction of an acyl or alkyl group using an acyl halide/anhydride or an alkyl halide with a Lewis acid catalyst, would also favor substitution on the more activated ring. libretexts.orgchemguide.co.uk For example, acylation with acetyl chloride and AlCl₃ would likely yield the corresponding acetophenone (B1666503) derivative on the methoxy-substituted ring.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Methoxy-3-nitrobenzyl)-2-methylbenzene |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromo-4-methoxybenzyl)-2-methylbenzene |

| Sulfonation | SO₃, H₂SO₄ | 2-((2-Methylbenzyl)amino)-5-methoxybenzenesulfonic acid |

| Acylation | CH₃COCl, AlCl₃ | 1-(4-Methoxy-3-acetylbenzyl)-2-methylbenzene |

Oxidative Transformations of the Benzylic Methylene (B1212753) and Methyl Groups

The benzylic methylene (-CH₂-) and the methyl (-CH₃) groups are susceptible to oxidation under various conditions.

The benzylic methylene group, being activated by two adjacent aromatic rings, can be oxidized to a carbonyl group (C=O) to form the corresponding diaryl ketone, (4-methoxyphenyl)(2-methylphenyl)methanone. This transformation can be achieved using various oxidizing agents. A metal-free method utilizing molecular oxygen (O₂) as the oxidant in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS) has been reported for the oxidation of diarylmethanes. nih.govresearchgate.netscilit.com Other common oxidizing agents for this transformation include chromium-based reagents like chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄). asianpubs.orgmasterorganicchemistry.com

The methyl group on the other aromatic ring can also be oxidized. Strong oxidizing agents like hot, alkaline potassium permanganate (KMnO₄) followed by acidification can oxidize the methyl group to a carboxylic acid group (-COOH), yielding 2-(4-methoxybenzyl)benzoic acid. libretexts.orgstackexchange.com This reaction typically requires vigorous conditions. It is noteworthy that the benzylic C-H bonds are generally more reactive towards oxidation than the methyl C-H bonds. organic-chemistry.org Therefore, selective oxidation of the methylene group without affecting the methyl group might be possible under milder conditions.

Table 2: Potential Oxidation Products of this compound

| Functional Group | Oxidizing Agent | Potential Product |

| Benzylic Methylene | O₂, KHMDS | (4-Methoxyphenyl)(2-methylphenyl)methanone |

| Benzylic Methylene | CrO₃ | (4-Methoxyphenyl)(2-methylphenyl)methanone |

| Methyl Group | KMnO₄ (hot, alkaline) | 2-(4-Methoxybenzyl)benzoic acid |

Nucleophilic Aromatic Substitution Pathways (if applicable to specific derivatives)

Nucleophilic aromatic substitution (SNAᵣ) is generally not facile on electron-rich aromatic rings like those in this compound. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) ortho or para to a good leaving group (like a halide). libretexts.orgyoutube.com

However, if derivatives of this compound containing such activating groups and leaving groups were synthesized, they could potentially undergo SNAᵣ. For example, if a nitro group were introduced onto one of the rings and a halogen atom were present at an ortho or para position relative to the nitro group, this derivative could react with nucleophiles like alkoxides, amines, or thiolates.

The methoxy group itself can be subject to nucleophilic displacement under certain conditions, although this is less common. For instance, treatment with strong nucleophiles or under harsh conditions could potentially lead to the cleavage of the methyl-ether bond. Studies on 4-methoxybenzyl derivatives have shown that they can undergo nucleophilic substitution reactions, with the mechanism (Sɴ1-like or Sɴ2-like) being dependent on the solvent and the nucleophile. nih.govnih.gov

Role as a Precursor in Multi-Step Organic Syntheses

While specific multi-step syntheses starting from this compound are not extensively documented in the literature, its structure suggests its potential as a precursor for more complex molecules. Di- and triarylmethanes are important structural motifs in many biologically active compounds and materials. researchgate.netnih.gov

For instance, the benzylic methylene group can be deprotonated with a strong base to form a carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides or carbonyl compounds, to build more complex carbon skeletons. This approach has been used in the synthesis of substituted triarylmethanes. nih.gov

Furthermore, the functional group transformations discussed above, such as oxidation of the methylene or methyl groups, can be utilized to introduce new functionalities. The resulting ketones or carboxylic acids can then serve as handles for further synthetic elaborations, for example, in condensation reactions or amide bond formations. The synthesis of diarylmethanes can be achieved through methods like Friedel-Crafts reactions, and this compound itself can be synthesized via a Friedel-Crafts alkylation of toluene (B28343) with 4-methoxybenzyl chloride. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR Chemical Shift Perturbations and Spin-Spin Coupling Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 2-methylphenyl and 4-methoxyphenyl (B3050149) rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the methyl and methoxy (B1213986) protons. The aromatic region will likely display complex multiplets due to spin-spin coupling between adjacent protons. The protons on the 4-methoxyphenyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the 2-methylphenyl ring will exhibit a more complex pattern due to their ortho, meta, and para relationships. The benzylic methylene protons are expected to appear as a singlet, while the methyl and methoxy protons will also each present as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The spectrum is expected to show signals for the quaternary carbons, the CH carbons of the aromatic rings, the methylene carbon, and the methyl and methoxy carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the methyl and methoxy groups.

Predicted ¹H and ¹³C NMR Data for 1-(4-Methoxybenzyl)-2-methylbenzene

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2', H-6' | ~7.10 (d, J ≈ 8.5 Hz) | C-1' ~133.0 |

| H-3', H-5' | ~6.85 (d, J ≈ 8.5 Hz) | C-2', C-6' ~130.0 |

| Aromatic H (2-methylphenyl) | ~7.20-7.00 (m) | C-3', C-5' ~114.0 |

| Methylene (-CH₂-) | ~3.95 (s) | C-4' ~158.5 |

| Methoxy (-OCH₃) | ~3.80 (s) | C-1 ~139.0 |

| Methyl (-CH₃) | ~2.30 (s) | C-2 ~136.0 |

| Aromatic C-H (2-methylphenyl) ~130.5, 127.5, 126.5, 125.0 | ||

| Methylene (-CH₂) ~37.0 | ||

| Methoxy (-OCH₃) ~55.2 | ||

| Methyl (-CH₃) ~19.0 |

Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons on both rings, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. researchgate.net It would be used to definitively assign each proton signal to its corresponding carbon atom. For instance, the methylene proton singlet would show a cross-peak with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. chemrxiv.org HMBC is crucial for establishing the connectivity between the two aromatic rings via the methylene bridge. Key correlations would be expected between the methylene protons and the quaternary carbons of both rings (C-1 and C-1'), as well as the ortho carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to determine the preferred conformation of the molecule by observing through-space interactions between the methylene protons and the ortho protons of both aromatic rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl/methylene groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.

Predicted FT-IR and Raman Data for this compound

| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| Aromatic C=C Stretch | 1610, 1515, 1460 | 1610, 1515 |

| C-O-C Asymmetric Stretch | ~1250 | Weak |

| C-O-C Symmetric Stretch | ~1040 | ~1040 |

| Out-of-plane C-H Bending | 850-750 | 850-750 |

Note: These are predicted values based on characteristic group frequencies. nih.govnist.gov The Raman spectrum would complement the FT-IR data, with non-polar bonds often showing stronger signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule. scielo.org.za The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the substituted benzene rings. The presence of the methoxy and methyl substituents, which are auxochromes, will cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene rings compared to unsubstituted benzene.

The electronic transitions are primarily π → π* transitions within the aromatic systems. The two benzene rings in this molecule are not directly conjugated, being separated by a methylene group. Therefore, the spectrum is likely to be a superposition of the spectra of the individual 4-methoxytoluene and o-xylene (B151617) chromophores, with some minor perturbations due to their linkage. Expected absorption maxima would be in the range of 220-280 nm.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

HRMS provides a highly accurate determination of the molecular weight of a compound, allowing for the confident determination of its elemental composition. For this compound (C₁₅H₁₆O), the calculated exact mass is 212.120115 u.

Fast Atom Bombardment (FAB) Ionization and Hydride Elimination Mechanisms

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry that is particularly useful for polar and thermally labile compounds. researchgate.net In the positive ion mode, FAB typically produces a protonated molecule, [M+H]⁺.

A characteristic fragmentation pathway for compounds containing a methoxybenzyl group under FAB conditions is the elimination of a hydride ion ([H]⁻) from the benzylic position to form a stable [M-H]⁺ ion. hmdb.ca This process is facilitated by the electron-donating nature of the methoxy group, which stabilizes the resulting cation. The proposed mechanism involves the initial formation of the protonated molecule, followed by the loss of a hydride from the methylene bridge.

Predicted HRMS Fragmentation Data for this compound

| Ion | m/z (calculated) | Description |

| [M]⁺˙ | 212.1201 | Molecular ion |

| [M+H]⁺ | 213.1279 | Protonated molecule |

| [M-H]⁺ | 211.1123 | Hydride elimination from methylene bridge |

| [C₈H₉O]⁺ | 121.0653 | Tropylium (B1234903) ion from cleavage of the C-C bond |

| [C₇H₇]⁺ | 91.0548 | Tropylium ion |

The fragmentation pattern would likely be dominated by the cleavage of the bond between the methylene bridge and one of the aromatic rings, leading to the formation of a stable benzyl or tropylium cation. The observation of a prominent [M-H]⁺ peak in the FAB mass spectrum would be strong evidence for the proposed structure and the hydride elimination mechanism.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

As of the latest available scientific literature and crystallographic databases, a single-crystal X-ray diffraction study for the specific compound this compound has not been publicly reported. The determination of the solid-state molecular geometry and crystal packing of this compound requires the successful growth of a single crystal of sufficient quality and subsequent analysis using X-ray diffraction techniques. Without such an experimental study, detailed, empirically-derived information on its crystallographic parameters remains unavailable.

The following subsections outline the type of data that would be obtained and analyzed from a successful single-crystal X-ray diffraction experiment. The information presented is therefore a projection of the scientific approach that would be taken, rather than a report on existing data.

Intermolecular Interactions (Hydrogen Bonding, π-Stacking, C-H···π Interactions)

The crystal packing of this compound would be governed by a network of non-covalent intermolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the methoxy group as an acceptor are plausible.

Given the presence of two aromatic rings, π-stacking and C-H···π interactions would be expected to play a significant role in the crystal lattice. The analysis would involve identifying the geometry of these interactions, including the distances between centroids of the aromatic rings and the angles between their planes for π-stacking, as well as the distances and angles for C-H···π contacts. These interactions would dictate how the molecules arrange themselves into a three-dimensional architecture.

A hypothetical table summarizing potential intermolecular interactions is provided below for illustrative purposes. These are not based on experimental findings.

| Interaction Type | Donor-Acceptor | Hypothetical Distance (Å) | Symmetry Operation |

| C-H···O Hydrogen Bond | C(aromatic)-H ··· O(methoxy) | 3.45 | x, 1+y, z |

| π-Stacking | Centroid(4-methoxyphenyl) ··· Centroid(2-methylphenyl) | 3.80 | -x, 1-y, -z |

| C-H···π Interaction | C(methyl)-H ··· Centroid(4-methoxyphenyl) | 3.65 | 1-x, y, 1/2-z |

Until an empirical crystallographic study is performed, the precise nature of the dihedral angles and the specific intermolecular interactions governing the crystal structure of this compound remain a subject for future research.

Theoretical and Computational Investigations of 1 4 Methoxybenzyl 2 Methylbenzene

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. dntb.gov.uaresearchgate.net This method is used to calculate the ground state geometry of 1-(4-Methoxybenzyl)-2-methylbenzene, providing optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can reveal key structural parameters. nih.gov For this compound, this would involve the precise determination of the spatial arrangement of its two aromatic rings and the connecting methylene (B1212753) bridge. The calculated geometry is fundamental for all other computational analyses.

Table 1: Illustrative Optimized Geometric Parameters of this compound (Hypothetical DFT Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (Aromatic) | ~1.39 Å |

| C-C (Bridge) | ~1.51 Å | |

| C-O (Methoxy) | ~1.36 Å | |

| Bond Angle | C-CH2-C | ~112° |

| Dihedral Angle | Phenyl-CH2-Phenyl | ~60° |

Note: This table is a hypothetical representation of data that would be obtained from a DFT calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Electron Transfer Characteristics)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govimperial.ac.uk The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted ring, while the LUMO would likely be distributed over the tolyl ring.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound (Hypothetical DFT Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is a hypothetical representation of data that would be obtained from an FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP map is colored to indicate different potential values, with red typically representing regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show a region of high electron density (red) around the oxygen atom of the methoxy (B1213986) group and across the associated phenyl ring. Conversely, the hydrogen atoms of the methyl group and the methylene bridge would exhibit a more positive potential (blue).

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability Insights

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wisc.edu NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals, which is a key factor in molecular stability.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Models

Computational models are widely used to predict various types of spectra, providing valuable information for structural elucidation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov While no specific computational data for this compound is available, experimental data for the structurally similar compound 1-(4-Methylbenzyloxy)-2-methylbenzene shows characteristic signals for the aromatic protons, the methylene bridge protons, and the methyl protons. rsc.org For this compound, predictions would similarly show distinct signals for the methoxy group and the two non-equivalent aromatic rings.

IR Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. researchgate.netdocbrown.info The predicted IR spectrum for this compound would show characteristic stretching frequencies for the aromatic C-H bonds, the aliphatic C-H bonds of the methyl and methylene groups, and the C-O bond of the methoxy group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. nih.govresearchgate.net The predicted spectrum for this compound would likely show π → π* transitions associated with the aromatic rings. The presence of the methoxy group, an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted diphenylmethane.

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopy | Feature | Predicted Value |

| ¹³C NMR | Methoxy Carbon | ~55 ppm |

| IR | C-O Stretch | ~1250 cm⁻¹ |

| UV-Vis | λ_max | ~275 nm |

Note: This table is a hypothetical representation of data that would be obtained from spectroscopic predictions.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with extended π-systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. researchgate.netscispace.com Computational methods can be used to calculate the first-order hyperpolarizability (β), a key indicator of second-order NLO activity. For this compound, the presence of an electron-donating methoxy group and an electron-donating methyl group on separate rings connected by a methylene bridge could lead to a modest NLO response. DFT calculations could quantify this potential by computing the components of the hyperpolarizability tensor.

Mechanistic Studies and Reaction Pathway Energetics using Quantum Chemical Methods

Quantum chemical methods are invaluable for studying reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energy profiles. nih.govrsc.org For reactions involving this compound, such as electrophilic aromatic substitution, computational studies could identify the most likely sites of reaction. By calculating the activation energies for different reaction pathways, it is possible to predict the regioselectivity and the kinetic feasibility of various transformations. For example, a study on the nitration of this compound would likely show a preference for substitution on the more activated methoxy-substituted ring.

Applications in Specialized Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Functionalized Molecules

The strategic placement of the methoxy (B1213986) and methyl groups on the two aromatic rings of 1-(4-Methoxybenzyl)-2-methylbenzene makes it a valuable precursor in multi-step organic syntheses. The methoxy group, being an electron-donating group, can influence the reactivity of its parent ring, while the benzylic methylene (B1212753) bridge and the methyl group on the second ring offer sites for various chemical transformations.

Researchers have explored its use as a foundational building block for creating a diverse array of more complex structures. The presence of two distinct aromatic regions allows for selective functionalization, enabling the introduction of additional chemical moieties at specific positions. This controlled modification is crucial for tailoring the properties of the final molecules for specific applications, ranging from pharmaceuticals to agrochemicals. The ability to serve as a reliable starting material for intricate molecular architectures underscores its importance as a key synthetic intermediate.

Utilization in the Preparation of Advanced Organic Materials

The quest for novel organic materials with tailored electronic and photophysical properties has led scientists to explore unique molecular frameworks. This compound and its derivatives are emerging as promising candidates in this field, particularly in the development of photoactive compounds. The electronic interplay between the methoxy-substituted ring and the tolyl group can be harnessed to design molecules that interact with light in specific ways.

For instance, the core structure of this compound can be incorporated into larger conjugated systems, which are the cornerstone of many organic electronic devices. By extending the π-system through chemical modifications, it is possible to create materials that exhibit interesting fluorescence or phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) or as molecular sensors. While still an area of active research, the potential for this compound to contribute to the next generation of advanced organic materials is significant.

Development of Catalytic Systems Incorporating Derivatives of this compound

The development of efficient and selective catalysts is a central theme in modern chemistry. The structural features of this compound make it an attractive scaffold for the design of ligands that can coordinate with metal centers to form active catalysts. The aromatic rings can be functionalized with coordinating groups, such as phosphines or amines, which can then bind to a transition metal.

Future Research Directions and Methodological Advancements

Exploration of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 1-(4-Methoxybenzyl)-2-methylbenzene, a diarylmethane derivative, traditionally relies on Friedel-Crafts alkylation. Future research is increasingly focused on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability compared to conventional catalysts like AlCl₃.

A promising area of exploration involves the use of hierarchical zeolites, such as H-beta zeolite, as catalysts for the benzylation of arenes. mdpi.com These materials possess a structured porous network that can enhance catalyst activity and selectivity. For instance, in the benzylation of arenes with benzyl (B1604629) alcohol, hierarchical beta zeolites have demonstrated extraordinary performance, achieving high conversion rates (e.g., 98% conversion of benzyl alcohol) and selectivity in remarkably short reaction times at mild temperatures. mdpi.com The steric effects imposed by the zeolite's pores and the molecular size of the aromatic substrate play a crucial role in determining reaction rates and product distribution. mdpi.com Applying this technology to the synthesis of this compound could lead to highly efficient and selective processes, particularly when using 4-methoxybenzyl alcohol as the alkylating agent.

Beyond zeolites, research into various metal-based catalysts continues to offer new avenues for the synthesis of benzyl-substituted arenes. organic-chemistry.org This includes the use of catalysts based on palladium, nickel, and silver, which can facilitate cross-coupling reactions under specific conditions. organic-chemistry.org For example, nickel-catalyzed Negishi cross-coupling of benzylic halides and enantioselective nickel-catalyzed couplings represent advanced methods for forming the benzylic C-C bond with high control. organic-chemistry.org The development of air-stable and reusable catalysts, such as polymeric palladium catalysts, further contributes to the practicality and industrial viability of these synthetic routes. organic-chemistry.org

Table 1: Novel Catalytic Systems for Benzyl-Substituted Arene Synthesis

| Catalytic System | Type of Reaction | Potential Advantages for Synthesizing this compound |

|---|---|---|

| Hierarchical H-beta Zeolite | Friedel-Crafts Alkylation | High activity and selectivity, use of greener reagents (benzyl alcohols), mild reaction conditions. mdpi.com |

| Nickel(II) Complexes | Negishi Cross-Coupling | High efficiency for C-C bond formation, potential for enantioselective synthesis, use of commercially available components. organic-chemistry.org |

| Palladium Catalysts (e.g., PdAS) | Suzuki-Miyaura Coupling | High stability, reusability, applicable to a wide range of substrates. organic-chemistry.org |

| Silver Nitrate (AgNO₃) | Cross-Coupling | Effective for coupling with Grignard reagents, provides access to sterically hindered products. organic-chemistry.org |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

Understanding the structural dynamics, conformational changes, and reactive intermediates of this compound is crucial for optimizing its synthesis and predicting its behavior. Advanced spectroscopic techniques, often coupled with computational methods, provide the necessary tools for such in-depth analysis.

Future research will likely employ a combination of Fourier-transform infrared (FT-IR), FT-Raman, and nuclear magnetic resonance (NMR) spectroscopy to probe the molecule's structure. derpharmachemica.com While standard 1H and 13C NMR can confirm the basic structure, advanced 2D NMR techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon signals, especially in complex substituted aromatic systems.

To study dynamic processes, such as the rotation around the single bond connecting the two aromatic rings, variable temperature (VT) NMR spectroscopy is a powerful tool. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with conformational interchange.

Furthermore, the combination of experimental spectroscopy with Density Functional Theory (DFT) calculations represents a frontier in characterization. derpharmachemica.comresearchgate.net DFT methods can predict vibrational frequencies (FT-IR, Raman), which can then be correlated with experimental spectra to provide a detailed assignment of vibrational modes. derpharmachemica.comresearchgate.net These computational models can also be used to calculate properties like the molecular electrostatic potential (MEP), which helps in predicting the reactive sites of the molecule for electrophilic and nucleophilic attack. derpharmachemica.com

Table 2: Advanced Spectroscopic and Computational Techniques

| Technique | Application for this compound | Information Gained |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Unambiguous assignment of proton and carbon signals, confirmation of connectivity. imist.ma |

| Variable Temperature (VT) NMR | Study of Dynamic Processes | Measurement of rotational barriers, characterization of different conformers. |

| FT-IR & FT-Raman Spectroscopy | Vibrational Analysis | Identification of functional groups and characteristic vibrational modes. derpharmachemica.com |

| Density Functional Theory (DFT) | Computational Modeling | Prediction of molecular structure, vibrational frequencies, and electronic properties (e.g., MEP). derpharmachemica.comresearchgate.net |

| Single-Crystal X-ray Diffraction | Solid-State Structure | Precise determination of bond lengths, bond angles, and crystal packing (if suitable crystals can be obtained). researchgate.net |

Integration of Machine Learning and AI in Predicting Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, including that of benzyl-substituted arenes. These computational tools can predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic pathways, thereby accelerating the research and development cycle. youtube.com

For the synthesis of this compound via electrophilic aromatic substitution, ML models can be trained to predict the regioselectivity of the reaction with high accuracy. rsc.orgacs.org For example, the RegioML model uses atomic charges calculated via semiempirical methods combined with a gradient boosting machine to predict the most likely site of substitution on an aromatic ring. rsc.org Such a model could accurately forecast whether the 4-methoxybenzyl group would attack the ortho, meta, or para position relative to the methyl group on toluene (B28343), and with what probability. These models have achieved accuracies of over 90% on validation sets. acs.org

Beyond regioselectivity, ML can predict reaction yields and identify optimal reaction conditions. cmu.edu By training models on large datasets of reactions, it is possible to build predictive tools that take reactants, reagents, and solvents as input and output a predicted yield. cmu.edu Hybrid models that combine traditional transition state modeling with ML have shown great promise in accurately predicting reaction barriers with very low error margins. chemrxiv.org This approach could be used to screen potential catalysts and conditions for the synthesis of this compound in silico, saving significant time and resources.

Table 3: Machine Learning and AI in Chemical Synthesis

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Regioselectivity Prediction | ML models (e.g., RegioML) predict the site of electrophilic attack on an aromatic ring. rsc.orgacs.org | Predicts the precise substitution pattern when reacting a 4-methoxybenzyl electrophile with 2-methylbenzene. |

| Reaction Yield Prediction | Models trained on reaction data predict the yield based on starting materials and conditions. cmu.edu | Optimizes the synthesis for maximum output by identifying the best parameters before running experiments. |

| Reaction Barrier Prediction | Hybrid models combining DFT and ML predict the activation energies of reactions. chemrxiv.org | Screens for the most efficient catalysts and reaction pathways with the lowest energy barriers. |

| Novel Pathway Discovery | AI algorithms can analyze vast chemical reaction networks to propose new synthetic routes. | Suggests alternative, potentially more efficient or sustainable, methods for synthesizing the target molecule. |

Sustainable and Green Chemistry Approaches in Synthesis of Benzyl-Substituted Arenes

The principles of green chemistry are increasingly guiding the development of synthetic methodologies for all chemical compounds, including benzyl-substituted arenes. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. mun.ca

A key green approach for the synthesis of this compound involves replacing traditional Friedel-Crafts catalysts and reagents. Instead of using stoichiometric amounts of Lewis acids like AlCl₃, which generate significant waste, catalytic systems like the aforementioned zeolites are preferred. mdpi.com Furthermore, using 4-methoxybenzyl alcohol as the alkylating agent instead of 4-methoxybenzyl chloride is a greener choice, as the only byproduct is water. mdpi.com

The selection of solvents is another critical aspect of green chemistry. Efforts are being made to replace halogenated solvents like dichloromethane (B109758) with more environmentally benign alternatives or to perform reactions under solvent-free conditions. mun.canih.gov Research has shown that some benzylation reactions can be carried out effectively in the absence of a solvent, which dramatically reduces waste and simplifies product purification. mun.ca In other cases, water can be used as a reaction medium, which is a safe, non-toxic, and inexpensive choice. nih.gov The use of techniques like microwave irradiation or sonication can also contribute to green synthesis by reducing reaction times and energy consumption. mun.canih.gov

Table 4: Green Chemistry Approaches for Benzylation

| Green Chemistry Principle | Traditional Approach | Green Alternative |

|---|---|---|

| Catalysis | Stoichiometric AlCl₃ | Catalytic amounts of reusable zeolites or other solid acids. mdpi.com |

| Reagents | Benzyl halides (e.g., 4-methoxybenzyl chloride) | Benzyl alcohols (e.g., 4-methoxybenzyl alcohol), producing water as a byproduct. mdpi.com |

| Solvents | Halogenated solvents (e.g., Dichloromethane) | Benign solvents (e.g., water), dimethyl carbonate, or solvent-free conditions. mun.canih.gov |

| Energy | Conventional heating (reflux) | Microwave irradiation or sonication to reduce reaction times and energy input. mun.canih.gov |

| Atom Economy | Lower, due to byproducts from catalyst and reagent | Higher, especially in reactions that form water as the sole byproduct. mun.ca |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.